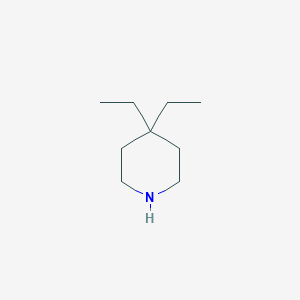

4,4-Diethylpiperidine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

3970-64-7 |

|---|---|

Formule moléculaire |

C9H19N |

Poids moléculaire |

141.25 g/mol |

Nom IUPAC |

4,4-diethylpiperidine |

InChI |

InChI=1S/C9H19N/c1-3-9(4-2)5-7-10-8-6-9/h10H,3-8H2,1-2H3 |

Clé InChI |

DGZSVBBLLGZHSF-UHFFFAOYSA-N |

SMILES |

CCC1(CCNCC1)CC |

SMILES canonique |

CCC1(CCNCC1)CC |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4,4 Diethylpiperidine and Its Analogues

Strategies for the Construction of the 4,4-Diethylpiperidine Ring System

Building the heterocyclic core is a foundational aspect of synthesis. Modern methods aim to construct the piperidine (B6355638) scaffold in a convergent manner, often incorporating the required substituents during the ring-forming process.

Multi-component Reactions for Piperidine Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecular architectures like the piperidine scaffold. growingscience.com One of the most powerful MCRs for this purpose is the aza-Diels-Alder reaction, a variant of the Diels-Alder reaction where a nitrogen atom is part of either the diene or the dienophile. wikipedia.org

In a typical approach, an imine (the aza-dienophile) reacts with a 1,3-diene in a [4+2] cycloaddition to form a tetrahydropyridine (B1245486), which can be subsequently reduced to the corresponding piperidine. rsc.orgnih.gov To achieve a 4,4-diethyl substitution pattern, a diene bearing the gem-diethyl group at the 1- or 3-position would be required. While specific examples leading directly to this compound are specialized, the general methodology is robust. Catalysis, using either Lewis acids or organocatalysts, is often employed to control the stereoselectivity and reaction rate. researchgate.net

For instance, the reaction of an N-aryl imine with a 2,2-diethyl-1,3-butadiene derivative could theoretically yield a 4,4-diethyl-1,2,3,4-tetrahydropyridine intermediate. Subsequent hydrogenation would furnish the target this compound. The versatility of MCRs allows for diverse substitution patterns by varying the aldehyde, amine, and diene components.

Table 1: Overview of Relevant Multi-component Strategies for Piperidine Synthesis

| Reaction Type | Components | Key Intermediate | Potential for 4,4-Disubstitution |

|---|---|---|---|

| Aza-Diels-Alder | Imine + Diene | Tetrahydropyridine | Requires a suitably substituted diene. |

| Hantzsch-type | Aldehyde + Amine + 2x β-ketoester | Dihydropyridine | Can produce 4-substituted pyridines, but gem-dialkylation is not direct. |

| Tandem Mannich-Michael | Aldehyde + Amine + Enone | Piperidin-4-one | Substitution pattern depends on the enone structure. rsc.org |

Cyclization Reactions from Acyclic Precursors

The formation of the piperidine ring via the cyclization of a linear precursor is a classical and widely used strategy. researchgate.net This approach involves forming one or two carbon-nitrogen bonds in an intramolecular fashion. To synthesize this compound, an acyclic precursor containing the gem-diethyl moiety at the appropriate position is required.

A plausible precursor would be a 5-amino-3,3-diethyl-1-haloalkane or a related derivative with terminal reactive groups. For example, the reductive amination of a 3,3-diethyl-1,5-dialdehyde with a primary amine or ammonia (B1221849) would form a di-imine intermediate that could be cyclized and reduced in one pot to yield the piperidine ring.

Modern electroreductive cyclization methods offer a green and efficient alternative. beilstein-journals.org In this technique, an imine and a terminal dihaloalkane can be coupled and cyclized. To adapt this for this compound, a precursor such as N-(3,3-diethyl-5-halopentyl)imine could undergo intramolecular reductive cyclization. The presence of the gem-diethyl group can favorably influence the rate of cyclization through the Thorpe-Ingold effect, which posits that geminal substitution on a chain brings the reactive ends closer, thus accelerating intramolecular reactions. lucp.netrsc.org

Ring Contraction or Expansion Methodologies Leading to this compound

Ring expansion and contraction reactions are powerful, albeit less common, methods for synthesizing specific ring systems. These rearrangements can alter the size of a carbocyclic or heterocyclic ring, providing access to structures that may be challenging to assemble from linear precursors.

A hypothetical ring expansion route to a this compound derivative could involve the Tiffeneau-Demjanov rearrangement. wikipedia.orgd-nb.info This reaction typically expands a cycloalkanol bearing an adjacent aminomethyl group by one carbon upon treatment with nitrous acid. wikipedia.orgslideshare.net One could envision a synthesis starting from a suitably substituted 3,3-diethylcyclopentanemethanol derivative. Conversion of the alcohol to an aminomethyl group, followed by diazotization, could induce a rearrangement to form a 4,4-diethylpiperidin-2-one, which could then be reduced to the target piperidine.

Conversely, a ring contraction approach is theoretically possible but synthetically complex. It might involve a Favorskii-type rearrangement of a larger, appropriately substituted azacycloheptanone. However, controlling the regiochemistry of such contractions to reliably produce the desired 4,4-disubstituted piperidine is a significant challenge. Other methods for one-carbon ring expansion of cyclic ketones are also known, which could potentially be adapted to heterocyclic systems. orgsyn.org

Approaches for the Regioselective Installation of Diethyl Groups at the 4-Position

An alternative and often more practical strategy involves the functionalization of a pre-formed piperidine or a related precursor, such as a pyridine (B92270) or piperidinone. These methods focus on the selective introduction of the two ethyl groups at the C4 position.

Direct Alkylation and Dialkylation Techniques at C4

The direct installation of alkyl groups onto the C4 position of a piperidine ring can be challenging due to the relative inertness of the C-H bonds. However, strategies have been developed that activate this position. One approach involves the deprotonation of an N-protected piperidine using a strong base to generate a carbanion, which can then be alkylated. Directing groups can be employed to achieve regioselectivity for the C4 position. Recent studies have shown that palladium-catalyzed C-H arylation can occur at the C4 position of piperidines, suggesting that related C-H alkylation methodologies could be developed. acs.org

A more common route involves the alkylation of a pyridine precursor, followed by reduction of the aromatic ring. The C4 position of pyridine can be selectively functionalized. The resulting 4,4-diethyl-dihydropyridine or pyridinium (B92312) salt can then be catalytically hydrogenated to yield this compound. This multi-step process circumvents the difficulty of direct dialkylation on the saturated piperidine ring.

Nucleophilic Addition to Piperidinone Derivatives at C4

Perhaps the most versatile and widely employed method for the synthesis of 4,4-dialkylpiperidines involves the use of an N-protected 4-piperidone (B1582916) as a key intermediate. The carbonyl group at the C4 position is an excellent electrophilic handle for introducing alkyl groups via nucleophilic addition. acs.org

The synthesis typically involves the sequential addition of two equivalents of an ethyl nucleophile, such as a Grignard reagent (ethylmagnesium bromide, EtMgBr) or an organolithium reagent (ethyllithium, EtLi), to the 4-piperidone. wikipedia.orglibretexts.orglibretexts.org The initial addition of one equivalent of the ethyl nucleophile generates a tertiary alkoxide intermediate. A second addition is often more challenging and may require forcing conditions. A common pathway involves the initial addition to form a 4-ethyl-4-hydroxypiperidine, followed by dehydration to a tetrahydropyridine intermediate, and a subsequent conjugate addition of the second ethyl group.

A more direct double addition to the carbonyl can also be achieved. The reaction of an N-protected-4-piperidone with an excess of EtMgBr or EtLi, followed by an acidic workup, can lead to the formation of 4,4-diethyl-4-hydroxypiperidine. Subsequent deoxygenation of the tertiary alcohol, for example via reductive dehydroxylation, would yield the final this compound.

Table 2: Nucleophilic Addition to N-Boc-4-Piperidone

| Nucleophile | Stoichiometry | Intermediate Product | Final Product (after reduction) |

|---|---|---|---|

| EtMgBr | 1.1 equiv | N-Boc-4-ethyl-4-hydroxypiperidine | N-Boc-4-ethylpiperidine |

| EtLi | 1.1 equiv | N-Boc-4-ethyl-4-hydroxypiperidine | N-Boc-4-ethylpiperidine |

| EtMgBr | >2.2 equiv | N-Boc-4,4-diethyl-4-hydroxypiperidine | N-Boc-4,4-diethylpiperidine |

| EtLi | >2.2 equiv | N-Boc-4,4-diethyl-4-hydroxypiperidine | N-Boc-4,4-diethylpiperidine |

Note: The N-Boc (tert-butoxycarbonyl) group is a common protecting group for the piperidine nitrogen that can be removed under acidic conditions after the synthesis is complete.

Reductive Amination Strategies Involving 4,4-Disubstituted Ketones

Reductive amination is a cornerstone of amine synthesis and provides a direct and efficient method for constructing the this compound core. This strategy typically involves the reaction of a suitable 4,4-disubstituted keto-aldehyde or diketone with an amine source, such as ammonia or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is subsequently reduced in situ to the target piperidine.

The key precursor for this synthesis would be a 1,5-dicarbonyl compound, such as 3,3-diethylpentane-1,5-dial, or a related keto-aldehyde. The reaction proceeds through a double reductive amination cascade. The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium intermediate over the starting carbonyl groups. slideshare.net Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose, often used in solvents like 1,2-dichloroethane (B1671644) (DCE). slideshare.net It is effective in the presence of various functional groups and generally provides high yields. slideshare.net Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. slideshare.net The versatility of this method allows for the synthesis of N-substituted derivatives by choosing a primary amine instead of ammonia as the nitrogen source.

Table 1: Common Reducing Agents for Reductive Amination This table is interactive. Click on the headers to sort.

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, highly selective for imines over ketones/aldehydes. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Effective but toxic; requires careful pH control. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Methanol (MeOH), Ethanol (EtOH) | "Green" method, can reduce other functional groups. |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral piperidine derivatives, where stereochemistry is precisely controlled, is a significant challenge in organic synthesis. For analogues of this compound that contain additional stereocenters, stereoselective methods are essential. These approaches are broadly categorized into substrate-controlled methods using chiral auxiliaries and catalyst-controlled methods involving asymmetric catalysis.

Utilization of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. nih.gov

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule. For example, an acyclic precursor could be appended with an Evans-type oxazolidinone auxiliary. researchgate.net This auxiliary would then sterically guide a cyclization step, such as an intramolecular Michael addition or an alkylation, to form the piperidine ring with high diastereoselectivity. Subsequently, the auxiliary is cleaved to yield the enantiomerically enriched piperidine derivative. Other widely used auxiliaries include Oppolzer's camphorsultam and Myers' pseudoephedrine. researchgate.net The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table is interactive. Click on the headers to sort.

| Chiral Auxiliary | Class | Typical Application(s) |

|---|---|---|

| Evans' Auxiliaries | Oxazolidinones | Aldol reactions, alkylations, Michael additions. researchgate.net |

| Oppolzer's Sultam | Camphorsultam | Diels-Alder reactions, conjugate additions. researchgate.net |

| Myers' Auxiliary | Pseudoephedrine | Asymmetric alkylation of glycine (B1666218) derivatives. |

Asymmetric Catalysis in Diethylpiperidine Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. Various catalytic strategies can be envisioned for creating chiral this compound analogues.

One powerful method is the catalytic asymmetric [4+2] annulation of imines with allenes, which can be catalyzed by chiral phosphines to furnish functionalized piperidine derivatives with high enantioselectivity. mdpi.com Another approach involves the organocatalytic asymmetric cycloaddition of vinylindoles with ortho-quinone methides in the presence of a chiral phosphoric acid, which can yield complex piperidine-containing structures with excellent stereocontrol. libretexts.org Furthermore, the asymmetric hydrogenation of a substituted pyridine precursor, using a chiral transition metal catalyst (e.g., based on Iridium or Rhodium), can lead to the formation of stereodefined piperidines. mdpi.com These methods provide access to diverse chiral scaffolds that incorporate the this compound motif.

Protecting Group Strategies in the Synthesis of Functionalized 4,4-Diethylpiperidines

In the multistep synthesis of complex molecules, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from undergoing undesired reactions while transformations are carried out elsewhere in the molecule. libretexts.org The piperidine nitrogen, being a nucleophilic and basic secondary amine, often requires protection.

The most common protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The Boc group is widely used due to its stability under a broad range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group is stable to mild acids and bases but can be readily cleaved by catalytic hydrogenolysis. masterorganicchemistry.com The Fmoc group is notably base-labile and is often removed using a solution of piperidine in a solvent like dimethylformamide (DMF), making it orthogonal to both Boc and Cbz groups. creative-peptides.comchemeurope.com The strategic use of these orthogonal protecting groups is critical in the synthesis of complex, functionalized this compound analogues, allowing for the selective modification of different parts of the molecule. masterorganicchemistry.com

Table 3: Common Protecting Groups for the Piperidine Nitrogen This table is interactive. Click on the headers to sort.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl). masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C). masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF). creative-peptides.com |

| Tosyl | Ts | Tosyl chloride (TsCl) | Strong acid or reducing agents (e.g., Na in liquid NH₃). wikipedia.org |

Development of Novel and Efficient Synthetic Routes

The field of synthetic organic chemistry continuously seeks to develop more efficient, sustainable, and innovative methods for constructing complex molecular architectures. Research into piperidine synthesis has yielded several novel strategies that could be applied to this compound and its analogues.

Recent advances include gold-catalyzed annulation procedures that allow for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Radical-mediated cyclizations also represent a powerful tool; for instance, a novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, where the choice of radical initiator can significantly enhance diastereoselectivity. organic-chemistry.org

More recently, a modular two-stage process has been developed that combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. sciencedaily.comnews-medical.net This method allows for the late-stage functionalization of the piperidine ring, offering a streamlined and cost-effective way to create diverse and complex three-dimensional molecules. sciencedaily.comnews-medical.net Such cutting-edge methodologies, including intramolecular hydroamination and hydrogen-borrowing cascades, are expanding the toolkit available to chemists for the efficient and stereocontrolled synthesis of complex piperidine derivatives. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4,4 Diethylpiperidine

Reactivity Profile of the Piperidine (B6355638) Nitrogen Atom in 4,4-Diethylpiperidine

The lone pair of electrons on the nitrogen atom makes it a focal point for reactions with electrophiles. As a secondary amine, this compound readily participates in reactions such as N-alkylation and N-acylation.

N-alkylation of secondary amines like this compound is a fundamental transformation that yields tertiary amines. These reactions typically involve the nucleophilic attack of the nitrogen atom on an alkyl halide. The reaction proceeds via an SN2 mechanism. To prevent the formation of quaternary ammonium (B1175870) salts from over-alkylation, the reaction is often controlled by the slow addition of the alkylating agent to ensure the piperidine remains in excess. researchgate.netresearchgate.net Alternatively, the use of a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic hindered base, can scavenge the acid formed during the reaction, driving it to completion. researchgate.net

N-acylation involves the reaction of this compound with an activated carboxylic acid derivative, most commonly an acyl chloride or anhydride, to form an N-acylpiperidine (an amide). These reactions are typically rapid and are often carried out in the presence of a base to neutralize the HCl byproduct. The presence of the bulky 4,4-diethyl groups can sterically hinder the approach of the electrophile to the nitrogen atom, potentially slowing the reaction rate compared to less substituted piperidines.

| Transformation | Reagents | Base | Solvent | General Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH, or none | DMF, Acetonitrile | Stirring at room temperature to 70°C. researchgate.net |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine (B92270), Triethylamine (B128534), DIPEA | CH₂Cl₂, THF | Stirring at 0°C to room temperature. semanticscholar.org |

When an excess of an alkylating agent is used, the N-alkylation reaction can proceed further. The resulting tertiary amine can be subsequently alkylated to form a quaternary ammonium salt. researchgate.netresearchgate.net These salts are ionic compounds with different solubility and physical properties compared to the parent amine.

The nucleophilic nitrogen of this compound can also be utilized in the construction of more complex N-heterocyclic systems. For instance, it can act as the amine component in multicomponent reactions, such as the Mannich reaction, or participate in cycloaddition reactions. One notable example in broader piperidine chemistry is the aza-Diels-Alder reaction, where a diene reacts with an imine (or an iminium ion formed in situ) to construct a new six-membered nitrogen-containing ring. nih.gov While specific examples involving this compound are not prevalent, its structural motif is suitable for such synthetic strategies.

Reactions at the 4,4-Diethyl-Substituted Carbon Center

The presence of two ethyl groups at the C4 position has a profound impact on the conformational dynamics of the piperidine ring. These bulky substituents effectively "lock" the ring in a chair conformation, restricting ring inversion. This conformational rigidity influences the reactivity of other positions on the ring by fixing the axial and equatorial orientations of substituents. For instance, this steric effect can direct the approach of reagents to other parts of the molecule, such as the nitrogen atom or adjacent carbons, influencing the stereochemical outcome of reactions.

The saturated carbocyclic structure of the piperidine ring is thermodynamically stable and resistant to ring-opening reactions under typical conditions. Such transformations require significant activation, usually through the introduction of strain or reactive functional groups. nih.gov

For derivatives of this compound, certain pathways can be envisioned:

Oxidative Cleavage : Harsh oxidative conditions can lead to the cleavage of the C-C bonds within the ring, but this is generally a non-selective and destructive process. More controlled oxidative ring-cleavage methods often start from unsaturated precursors, which are then cyclized to form piperidines, highlighting the stability of the final saturated ring. nih.gov

Rearrangements : Rearrangements involving the piperidine skeleton are uncommon without specific activating groups. In related systems, ring-expansion or contraction reactions can occur, but these typically involve intermediates like carbocations or strained rings adjacent to the piperidine core.

Ring-opening is more commonly associated with strained three-membered N-heterocycles like aziridines, where nucleophilic attack relieves ring strain. mdpi.com The stability of the six-membered piperidine ring means such reactions are not synthetically viable for this compound itself.

Catalytic Transformations Involving this compound as a Substrate or Ligand

The lone pair on the nitrogen atom allows this compound to function as a ligand in coordination chemistry, binding to metal centers. The bulky diethyl groups make it a sterically hindered ligand, which can be advantageous in catalysis by creating a specific coordination environment around the metal, potentially influencing selectivity.

In organic synthesis, hindered secondary or tertiary amines are often employed as non-nucleophilic bases. While diisopropylethylamine (DIPEA) or DBU are more common, this compound and its N-alkylated derivatives could potentially serve a similar role. Their function would be to activate substrates by deprotonation without competing as a nucleophile, due to the steric shielding around the nitrogen.

Transition-metal-catalyzed reactions are foundational in modern synthesis, and the ligands coordinated to the metal are crucial for tuning reactivity and selectivity. mdpi.com While specific applications of this compound as a ligand in major catalytic processes are not widely documented, its structural features are analogous to other bulky amine ligands used to modulate the performance of catalysts in reactions like cross-coupling or hydrogenation. soton.ac.uk

Elucidation of Reaction Mechanisms and Kinetics of this compound

The study of reaction mechanisms and kinetics provides fundamental insights into the chemical behavior of a molecule. For this compound, a sterically hindered secondary amine, its reactivity is significantly influenced by the presence of the two ethyl groups at the 4-position. These substituents, while not directly at the reactive nitrogen center, impose conformational constraints and steric hindrance that affect the approach of reactants and the stability of transition states. Due to a scarcity of direct experimental studies on this compound, much of the understanding of its reaction mechanisms and kinetics is inferred from studies of analogous, sterically hindered piperidines and general principles of organic chemistry.

Detailed Mechanistic Pathways of Key Reactions

The nitrogen atom of the piperidine ring in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. Key reactions involving this center include N-alkylation, N-acylation, and oxidation. The mechanistic pathways of these reactions are modulated by the steric environment created by the 4,4-diethyl substitution.

N-Alkylation: The reaction of this compound with an alkyl halide is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

Mechanism:

The lone pair of the nitrogen atom of this compound attacks the δ+ carbon of the alkyl halide.

A transition state is formed where a new N-C bond is partially formed, and the C-X (halide) bond is partially broken.

The halide ion departs as a leaving group, resulting in the formation of an N-alkyl-4,4-diethylpiperidinium salt.

The steric bulk of the 4,4-diethyl groups influences the rate of this reaction by hindering the approach of the piperidine nitrogen to the alkyl halide. This effect is more pronounced with bulkier alkyl halides.

N-Acylation: The acylation of this compound with an acyl chloride or anhydride is a nucleophilic acyl substitution reaction.

Mechanism:

The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.

A tetrahedral intermediate is formed, where the carbonyl oxygen carries a negative charge.

The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion).

A proton is subsequently lost from the nitrogen atom, often facilitated by a mild base or another molecule of the amine, to yield the final N-acyl-4,4-diethylpiperidine.

The steric hindrance around the nitrogen in this compound can significantly slow down the rate of acylation compared to less hindered secondary amines.

Oxidation: The oxidation of this compound can lead to various products, including the corresponding N-oxide or hydroxylamine. The mechanism is dependent on the oxidizing agent used. For instance, with a peroxy acid (e.g., m-CPBA), the reaction proceeds via the attack of the nucleophilic nitrogen on the electrophilic oxygen of the peroxy acid.

Mechanism (N-Oxide Formation):

The nitrogen lone pair of this compound attacks the terminal oxygen of the peroxy acid.

A concerted transition state leads to the formation of the N-O bond and the cleavage of the O-O bond of the peroxy acid.

The products are the this compound N-oxide and the corresponding carboxylic acid.

Kinetic and Thermodynamic Studies of this compound Transformations

Kinetic Studies: The rate of reactions involving the nitrogen atom of this compound is expected to be significantly lower than that of piperidine itself due to steric hindrance. This effect can be quantified by comparing the rate constants (k) of analogous reactions.

For a hypothetical N-alkylation reaction with methyl iodide, we can anticipate the following trend in reaction rates:

Piperidine > 4-Methylpiperidine > this compound > 2,2,6,6-Tetramethylpiperidine

This trend reflects the increasing steric bulk around the nitrogen atom, which raises the activation energy of the SN2 transition state.

To illustrate the impact of steric hindrance on reaction kinetics, the following table presents hypothetical relative rate constants for the N-methylation of various piperidine derivatives, where the rate for piperidine is set to 1.

| Amine | Relative Rate Constant (krel) for N-Methylation | Anticipated Steric Hindrance |

|---|---|---|

| Piperidine | 1 | Low |

| 4,4-Dimethylpiperidine | ~0.5 - 0.7 | Moderate |

| This compound | ~0.2 - 0.4 | Significant |

| 2,2,6,6-Tetramethylpiperidine | <0.01 | Very High |

Thermodynamic Studies: Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide information about the spontaneity and equilibrium position of a reaction. For reactions of this compound, the steric strain in the products and transition states plays a crucial role in determining these values.

In N-alkylation and N-acylation reactions, the introduction of a substituent on the nitrogen atom can lead to increased steric interactions with the piperidine ring and its substituents. This can make the reaction less exothermic (less negative ΔH) and can lead to a more ordered transition state (more negative ΔS), both of which would result in a less favorable Gibbs free energy change (less negative or more positive ΔG) compared to less hindered amines.

The basicity of this compound, a key thermodynamic property, is also influenced by the ethyl groups. While electronic effects of alkyl groups are generally electron-donating, which would increase basicity, the steric hindrance can affect the solvation of the protonated form (the conjugate acid), potentially lowering its stability and thus reducing the basicity compared to what would be expected based on electronic effects alone.

The following table provides a comparison of the pKa values of the conjugate acids of piperidine and some of its sterically hindered derivatives in water, illustrating the interplay of electronic and steric effects on basicity.

| Amine | pKa of Conjugate Acid (in H2O) |

|---|---|

| Piperidine | 11.12 |

| 4,4-Dimethylpiperidine | 11.05 |

| This compound | ~10.9 - 11.1 (Estimated) |

| 2,2,6,6-Tetramethylpiperidine | 11.07 |

Design, Synthesis, and Structural Diversity of 4,4 Diethylpiperidine Derivatives

N-Substituted 4,4-Diethylpiperidine Derivatives

The secondary amine of the this compound ring is a primary site for synthetic modification. Its nucleophilic character allows for the straightforward introduction of a wide range of functional groups, including amides, carboxamides, ureas, thioureas, and sulfonamides. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting molecules.

Synthesis of Amide and Carboxamide Derivatives (e.g., N,N-Diethylpiperidine-4-carboxamide)

The formation of an amide bond at the piperidine (B6355638) nitrogen (N-acylation) is a fundamental transformation in the synthesis of this compound derivatives. This is typically achieved by reacting this compound with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the generated acid.

Alternatively, peptide coupling reagents can be employed to facilitate the direct condensation of a carboxylic acid with the piperidine nitrogen. This method is advantageous for its mild reaction conditions and broad substrate scope. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions.

For instance, the synthesis of a carboxamide derivative like N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide has been reported, showcasing the utility of amide functionalities in creating complex piperidine-based structures. nih.gov While a direct synthesis for N,N-diethylpiperidine-4-carboxamide from this compound is not detailed in the provided literature, the general principles of amide bond formation are well-established and directly applicable. sigmaaldrich.com

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent/System | Description |

|---|---|

| Acyl Chlorides/Anhydrides | Highly reactive acylating agents. Reactions are typically fast but may require a base (e.g., triethylamine) to scavenge HCl or carboxylic acid byproducts. |

| EDC/HOBt | A "zero-atom" coupling system where the carbodiimide (B86325) activates the carboxylic acid. HOBt is an additive that minimizes side reactions and racemization. |

| HATU/HOAt | An aminium-based coupling reagent that forms a highly reactive activated ester. Known for high efficiency, especially in sterically hindered couplings. |

| CDI (N,N'-Carbonyldiimidazole) | A milder activating agent that forms an acylimidazolide intermediate. It is a safer alternative to phosgene-based reagents. nih.gov |

Urea (B33335) and Thiourea (B124793) Derivatives of this compound

Urea and thiourea moieties are valuable functional groups in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. The synthesis of N-substituted ureas and thioureas of this compound is typically straightforward.

The most common method involves the nucleophilic addition of the this compound nitrogen to an isocyanate or isothiocyanate, respectively. nih.govmdpi.com This reaction is generally high-yielding and proceeds under mild conditions, often at room temperature without the need for a catalyst.

General Synthesis of Urea and Thiourea Derivatives:

Research on other piperidine scaffolds has demonstrated the synthesis of complex (thio)urea derivatives for various applications. nih.govresearchgate.net For example, series of 1-aroyl-3-[2-(1-benzyl-4-piperidinyl)ethyl]thiourea derivatives have been synthesized to explore their biological activities. nih.gov The principles from these syntheses are directly transferable to the this compound core. The Biginelli reaction, a multicomponent reaction, also utilizes urea or thiourea as key building blocks to create complex heterocyclic systems, although this typically involves the modification of the urea itself rather than its formation from a piperidine. mdpi.comsemanticscholar.org

Table 2: Synthesis of Urea and Thiourea Derivatives

| Derivative Type | Reagent | General Reaction |

|---|---|---|

| Urea | Aryl or Alkyl Isocyanate | Piperidine-NH + R-NCO → Piperidine-N-C(O)NH-R |

| Thiourea | Aryl or Alkyl Isothiocyanate | Piperidine-NH + R-NCS → Piperidine-N-C(S)NH-R |

Sulfonamide and Other N-Functionalized Derivatives

The synthesis of N-sulfonylated this compound derivatives, or sulfonamides, is a common strategy to introduce a stable, tetrahedral, acidic N-substituent. The most prevalent synthetic route is the reaction of this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like triethylamine (B128534) or pyridine (B92270). researchgate.net This reaction, known as sulfonylation, is robust and widely applicable.

Beyond sulfonamides, other N-functionalized derivatives can be prepared. For instance, N-formamidines can be synthesized through methods like the direct condensation of a sulfonamide and a formamide, catalyzed by NaI. organic-chemistry.org N-sulfonyl amidines can be prepared via copper-catalyzed three-component reactions involving sulfonyl hydrazines, terminal alkynes, and sulfonyl azides. mdpi.com These advanced methods expand the chemical space accessible from the this compound core.

Table 3: Synthesis of N-Sulfonyl Derivatives

| Reagent | Base | Product |

|---|---|---|

| p-Toluenesulfonyl chloride | Triethylamine | N-(p-toluenesulfonyl)-4,4-diethylpiperidine |

| Methanesulfonyl chloride | Pyridine | N-(methylsulfonyl)-4,4-diethylpiperidine |

| Benzenesulfonyl chloride | Aqueous NaOH | N-(phenylsulfonyl)-4,4-diethylpiperidine |

C-Substituted this compound Derivatives (at positions other than C4)

Functionalization of the carbon skeleton of the piperidine ring, particularly at positions α (C2, C6) and β (C3, C5) to the nitrogen, allows for the introduction of additional substituents that can fine-tune the steric and electronic profile of the molecule. These transformations are generally more complex than N-substitution and often require multi-step synthetic sequences or advanced C-H functionalization techniques.

Functionalization at Ring Carbons

Direct and selective C-H functionalization of piperidine rings is a significant challenge due to the presence of multiple, chemically similar C-H bonds. However, strategies have been developed to achieve regioselectivity. The C2 position is electronically activated due to the adjacent nitrogen atom, making it a favorable site for functionalization. nih.gov For example, anodic α-methoxylation of N-formylpiperidine can generate a precursor to an N-acyliminium ion, which then allows for the introduction of carbon nucleophiles at the C2 position. nih.gov

Functionalization at the more distal C3 and C4 positions is electronically disfavored and sterically less accessible. nih.gov Recent advances in catalysis have enabled the regioselective functionalization of pyridines at these distal positions, which can then be hydrogenated to form the corresponding substituted piperidines. nih.gov For a pre-formed this compound ring, functionalization often requires starting from a piperidone precursor. For instance, creating a substituent at the C3 position could involve the synthesis of 4,4-diethylpiperidin-3-one, followed by reactions targeting the α-carbon to the ketone.

Table 4: Strategies for Piperidine Ring Functionalization

| Position | Strategy | Description |

|---|---|---|

| C2 | Anodic Oxidation / Iminium Ion Chemistry | Electrochemical oxidation of an N-acylpiperidine generates an intermediate that reacts with nucleophiles at the C2 position. nih.gov |

| C3 | Ring Synthesis from Substituted Precursors | Building the piperidine ring from acyclic precursors that already contain the desired substituent at the appropriate position. nih.gov |

| C3/C5 | Distal C-H Functionalization of Pyridines | Transition-metal catalyzed C-H activation of pyridine derivatives, followed by reduction of the aromatic ring to yield a substituted piperidine. nih.gov |

Incorporation into Spirocyclic Systems

Spirocyclic systems containing a piperidine ring are of great interest in drug discovery as they introduce conformational rigidity and novel three-dimensional shapes. The this compound core can be incorporated into such systems, typically by using a 4,4-diethyl-substituted piperidone as a key intermediate. While the prompt excludes spirocycles at C4, this ketone functionality can be used as a handle to build rings spiro-fused at other positions through more complex, multi-step sequences.

General strategies for synthesizing spiropiperidines include:

Formation of the second ring on a pre-formed piperidine: This can involve intramolecular cyclization reactions where a side chain attached to the piperidine ring (e.g., at C2 or C3) reacts to form the second spiro-fused ring.

Formation of the piperidine ring onto a pre-formed carbocycle or heterocycle: This involves cyclization reactions that construct the piperidine ring around a spiro center. researchgate.net

For example, methyl-substituted spirocyclic piperidine-pyrrolidine systems have been synthesized via 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization. nih.govsemanticscholar.orgresearchgate.net Similarly, spiro[4.4]thiadiazole derivatives can be synthesized via double 1,3-dipolar cycloaddition reactions. nih.gov These methodologies could potentially be adapted to precursors bearing the 4,4-diethyl motif to generate novel spirocyclic structures.

Table 5: Synthetic Approaches to Spiro-Piperidines

| Approach | Key Reaction Type | Example |

|---|---|---|

| Ring formation on piperidine | Intramolecular Alkylation/Aldol | A piperidine with a functionalized side chain at C3 cyclizes to form a spiro-cyclopentane ring. |

| Piperidine formation on spiro-center | Reductive Amination | Cyclization of an amino-ketone where the ketone is part of a pre-existing ring. |

| Cycloaddition Reactions | 1,3-Dipolar Cycloaddition | Reaction of an exocyclic double bond on a piperidine ring with a dipole to form a spiro-heterocycle. nih.gov |

Conjugates and Advanced Hybrid Molecules Incorporating the this compound Moiety

The development of conjugates and hybrid molecules is a strategic approach in drug discovery to enhance therapeutic efficacy, modulate pharmacokinetic properties, or combine the functionalities of different pharmacophores. While specific research on conjugates directly incorporating the this compound moiety is limited, the broader class of 4,4-disubstituted piperidines has been explored in the creation of novel chemical entities.

One notable area of investigation has been in the synthesis of potent analgesics. nih.gov A series of 4,4-disubstituted piperidines have been synthesized and evaluated for their analgesic properties. nih.gov These efforts have led to the identification of compounds with significant analgesic potency, in some cases comparable to that of morphine. nih.gov The design of these molecules often involves the attachment of various substituents at the piperidine nitrogen, leading to a diverse range of pharmacological profiles. nih.gov

The synthesis of these derivatives typically involves multi-step sequences. A common strategy is the preparation of a 4,4-disubstituted piperidine core, followed by N-alkylation or N-acylation to introduce the desired functionalities. For instance, the synthesis of 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines demonstrates a synthetic route to complex derivatives where the 4,4-disubstitution pattern is a key feature for achieving high potency as narcotic agonists. nih.gov

The following table summarizes representative examples of functionalities that have been incorporated into 4,4-disubstituted piperidine scaffolds to create hybrid molecules with potential therapeutic applications.

| Functional Moiety | Rationale for Incorporation | Potential Therapeutic Application | Reference |

| Arylethyl group | To interact with specific receptor binding sites | Analgesia | nih.gov |

| Acylamino group | To modulate receptor affinity and selectivity | Analgesia | nih.gov |

| (Acyloxy)methyl group | To influence pharmacokinetic properties | Analgesia | nih.gov |

| Serotonin antagonists | To combine opioid and serotonergic activities | Analgesia, treatment of serotonin-related disorders | nih.gov |

Conformational Analysis and Stereochemical Control in Derivatives

The conformational properties of the piperidine ring are crucial for its interaction with biological targets. The presence of geminal diethyl groups at the 4-position significantly influences the ring's conformational equilibrium. In a typical chair conformation, one ethyl group will occupy an axial position while the other will be equatorial. This fixed substitution pattern can reduce the conformational flexibility of the ring compared to monosubstituted or unsubstituted piperidines.

Stereochemical control is a critical aspect in the synthesis of piperidine derivatives, especially when chiral centers are present. In the case of this compound itself, the 4-position is not a stereocenter. However, the introduction of substituents at other positions of the ring or on the nitrogen atom can create stereoisomers with distinct biological activities.

For example, in the broader class of 4,4-disubstituted piperidines, the introduction of a substituent at the 3-position would create two diastereomers (cis and trans). The relative stereochemistry of these substituents can significantly impact the pharmacological profile of the molecule. The synthesis of such derivatives often requires stereoselective methods to control the formation of the desired isomer.

The following table outlines key considerations in the conformational analysis and stereochemical control of this compound derivatives.

| Structural Feature | Conformational Consideration | Stereochemical Implication |

| 4,4-Diethyl substitution | The two ethyl groups will have one in an axial and one in an equatorial position in a chair conformation, restricting ring inversion. | The 4-position is achiral. |

| N-Substituent | The substituent on the nitrogen can exist in either an axial or equatorial position, with the equatorial position generally being more stable for larger groups. | Can introduce a stereocenter if the substituent is chiral. |

| Substitution at C2, C3, C5, or C6 | Can lead to various diastereomeric forms (e.g., cis/trans isomers). The preferred conformation will aim to minimize steric interactions. | The relative and absolute configuration of these substituents is critical for biological activity. |

Advanced Analytical and Spectroscopic Characterization of 4,4 Diethylpiperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4,4-diethylpiperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The piperidine (B6355638) ring protons at the C2/C6 and C3/C5 positions would be chemically equivalent.

The protons on C2 and C6, being adjacent to the nitrogen atom, would appear as a triplet in the downfield region, typically around 2.5-2.8 ppm.

The protons on C3 and C5 would appear as another triplet further upfield, likely in the 1.4-1.6 ppm range.

The ethyl groups at the C4 position would show a quartet for the methylene (B1212753) protons (-CH₂-) around 1.3-1.5 ppm and a triplet for the methyl protons (-CH₃) around 0.8-1.0 ppm. The N-H proton would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the structure with a distinct signal for each unique carbon atom.

The C4 carbon, being a quaternary carbon, would appear around 30-35 ppm.

The C2/C6 carbons, adjacent to the nitrogen, would be expected in the 45-50 ppm range.

The C3/C5 carbons would likely resonate around 25-30 ppm.

The methylene carbons of the ethyl groups are predicted to be in the 28-33 ppm range, while the terminal methyl carbons would appear most upfield, around 8-12 ppm.

2D NMR Techniques: To confirm these assignments and establish connectivity, several 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the protons on C2 and C3 (and C6 and C5), and within the ethyl groups (between the -CH₂- and -CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, confirming the ¹H and ¹³C assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. You can sort and filter the data.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2, C6 | 2.5 - 2.8 (t) | 45 - 50 |

| C3, C5 | 1.4 - 1.6 (t) | 25 - 30 |

| C4 | - | 30 - 35 |

| -CH₂- (ethyl) | 1.3 - 1.5 (q) | 28 - 33 |

| -CH₃ (ethyl) | 0.8 - 1.0 (t) | 8 - 12 |

| N-H | Variable (broad s) | - |

The stereochemistry of this compound is centered on the conformational dynamics of the piperidine ring. Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. In 4,4-disubstituted piperidines, the ring can undergo inversion between two chair forms. However, in this compound, the two chair conformers are identical, meaning the ring is in a constant state of flux between these two energy-equivalent states.

NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a powerful method for studying these conformations. chemicalbook.com For simple, non-acylated piperidines, the observation of distinct conformers by NMR is typically limited to very low temperatures. nih.gov At room temperature, the rapid ring inversion of this compound would result in averaged signals in the NMR spectra, consistent with the predicted simple spectra described above.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₉H₁₉N. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the predicted monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

Calculated Monoisotopic Mass for [C₉H₂₀N]⁺: 142.1596

This precise mass measurement would allow for the confident differentiation of this compound from other isomeric compounds.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fingerprint that can be used to confirm the structure. nih.gov

For this compound, the fragmentation is expected to be dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage) and the loss of the ethyl substituents.

Alpha-Cleavage: A primary fragmentation pathway for piperidine derivatives involves the cleavage of the C2-C3 bond, leading to the formation of a stable iminium ion.

Loss of Ethyl Group: The loss of one of the ethyl groups (C₂H₅•, 29 Da) from the C4 position is a highly probable fragmentation pathway, resulting in a prominent fragment ion.

Ring Opening: Subsequent fragmentation could involve ring-opening mechanisms, leading to a series of smaller charged fragments.

The analysis of these characteristic fragmentation patterns in an MS/MS experiment would provide definitive structural confirmation. scielo.br

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This is an interactive data table. You can sort and filter the data.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 142.16 ([M+H]⁺) | 112.11 | C₂H₅• (Ethyl radical) | Piperidine ring with one ethyl group at C4 |

| 142.16 ([M+H]⁺) | 84.08 | C₄H₁₀ (Butane) | Piperidinium ion fragment |

| 142.16 ([M+H]⁺) | 56.06 | C₆H₁₄ (Hexane) | Smaller iminium ion fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy:

N-H Stretch: A characteristic medium to weak absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration. nist.gov This band is often broad due to hydrogen bonding.

C-H Stretches: Strong absorption bands between 2850 and 3000 cm⁻¹ will be present, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the ethyl groups.

C-H Bending: Deformational vibrations (bending) of the CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration typically appears in the fingerprint region, between 1000 and 1250 cm⁻¹.

Symmetric vibrations of the carbon skeleton of the piperidine ring are expected to produce strong Raman signals.

The C-C stretching vibrations of the ethyl groups would also be readily observable. The N-H stretch is typically weak in Raman spectra.

A combined analysis of both IR and Raman spectra, often supported by computational calculations like Density Functional Theory (DFT), would allow for a complete assignment of the fundamental vibrational modes of this compound. researchgate.net

Table 3: Predicted Principal Vibrational Frequencies for this compound This is an interactive data table. You can sort and filter the data.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR / Raman) |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium / Weak |

| C-H Aliphatic Stretch | 2850 - 3000 | 2850 - 3000 | Strong / Strong |

| C-H Bending | 1350 - 1470 | 1350 - 1470 | Medium / Medium |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 | Medium / Medium |

| Ring Vibrations | 800 - 1200 | 800 - 1200 | Medium / Strong |

Functional Group Identification and Conformational Analysis

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for the identification of functional groups and elucidation of the conformational dynamics of this compound.

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. These include N-H stretching vibrations for the secondary amine, C-H stretching vibrations for the ethyl and piperidine ring methylene groups, and various bending vibrations.

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (broad) |

| Alkane (C-H) | Stretch | 2850 - 2960 |

| Methylene (CH₂) | Scissoring | 1450 - 1470 |

| Amine (N-H) | Bending | 1590 - 1650 |

Note: These are predicted values based on the analysis of similar piperidine structures and may vary from experimental results.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. In ¹H NMR, the chemical shifts and coupling patterns of the protons on the piperidine ring and the ethyl groups are diagnostic. The ¹³C NMR spectrum will show distinct signals for the quaternary carbon at the 4-position, the methylene carbons of the piperidine ring, and the carbons of the ethyl substituents.

Table 2: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts for this compound

¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 1.5 - 2.5 | Broad Singlet |

| Ring CH₂ (adjacent to N) | 2.6 - 2.8 | Triplet |

| Ring CH₂ (at C3 & C5) | 1.4 - 1.6 | Multiplet |

| Ethyl CH₂ | 1.2 - 1.4 | Quartet |

| Ethyl CH₃ | 0.8 - 1.0 | Triplet |

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | 45 - 50 |

| C3, C5 | 30 - 35 |

| C4 | 35 - 40 |

| Ethyl CH₂ | 25 - 30 |

| Ethyl CH₃ | 5 - 10 |

Note: Predicted chemical shifts are estimates and can be influenced by solvent and other experimental conditions.

Conformational analysis of the this compound ring is critical for understanding its steric and electronic properties. Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric strain. In 4,4-disubstituted piperidines, the chair conformation is the most stable. Due to the presence of two ethyl groups at the C4 position, ring inversion would result in a conformation of equivalent energy. The orientation of the lone pair on the nitrogen atom can be either axial or equatorial, leading to two possible invertomers that can rapidly interconvert at room temperature.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for its separation from reaction mixtures or impurities.

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The retention time is a characteristic property under a specific set of conditions. For a closely related compound, 4,4-dimethylpiperidine, a Kovats retention index of 882 on a standard non-polar column has been reported, suggesting a likely retention behavior for this compound under similar conditions. nih.gov

The mass spectrometer detector provides information about the mass-to-charge ratio of the compound and its fragments, which is crucial for structural elucidation. The fragmentation pattern is a molecular fingerprint. For piperidine derivatives, common fragmentation pathways involve the loss of alkyl groups and cleavage of the piperidine ring.

Table 3: Expected Gas Chromatography-Mass Spectrometry (GC-MS) Parameters and Predicted Major Fragments for this compound

| Parameter | Value/Description |

| GC Conditions (Typical) | |

| Column | Non-polar (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50-250 °C at 10 °C/min) |

| Carrier Gas | Helium |

| MS Conditions (Typical) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Predicted Major Fragments (m/z) | |

| [M]+ (Molecular Ion) | 141 |

| [M-CH₃]+ | 126 |

| [M-C₂H₅]+ | 112 |

| Piperidine ring fragments | Various, depending on cleavage pathway |

HPLC is a versatile technique for the separation of a wide range of compounds. For a basic compound like this compound, which lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary. epa.govresearchgate.net Reversed-phase HPLC is a common mode used for such analyses.

Table 4: General High-Performance Liquid Chromatography (HPLC) Conditions for the Analysis of Piperidine Derivatives

| Parameter | Description |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with additives (e.g., formic acid, trifluoroacetic acid, or an ion-pairing agent) researcher.lifenih.govresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (with derivatization), CAD, ELSD, or MS |

TLC is a rapid and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity assessment. ictsl.net The separation is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase. The retention factor (Rf value) is a key parameter in TLC. For a basic compound like this compound, a mobile phase containing a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a small amount of a polar solvent (like methanol or triethylamine) is often effective on a silica gel plate. Visualization can be achieved using a variety of staining agents, with potassium permanganate (B83412) or iodine vapor being common choices for visualizing amine compounds.

Table 5: Typical Thin Layer Chromatography (TLC) Parameters for the Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent (e.g., Ethyl Acetate/Methanol, Dichloromethane/Methanol with a small percentage of ammonia (B1221849) or triethylamine) |

| Visualization | UV light (if the compound or impurities are UV active), Iodine vapor, Potassium permanganate stain, or Ninhydrin stain (for primary or secondary amines) |

| Expected Rf Value | Dependent on the specific mobile phase composition; generally expected to be low to moderate due to the polar amine group. |

Computational and Theoretical Investigations of 4,4 Diethylpiperidine

Prediction of Spectroscopic Properties

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure elucidation. Computational methods, particularly DFT, have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and the confirmation of stereochemistry. nih.govnih.gov

The standard protocol for predicting NMR chemical shifts involves several steps. First, the 3D geometry of the molecule is optimized using a selected DFT functional and basis set, such as B3LYP/6-31G*. nih.govsemanticscholar.org Following optimization, the magnetic shielding tensors are calculated for each nucleus using a higher level of theory, for instance, the mPW1PW91 functional with a larger basis set like 6-311+G(2d,p), often incorporating a solvent model (e.g., PCM for chloroform) to simulate solution-phase conditions. comporgchem.com The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

For flexible molecules like 4,4-Diethylpiperidine, which can exist in multiple conformations (e.g., chair conformations of the piperidine (B6355638) ring), the process is more complex. It requires identifying all low-energy conformers, calculating the NMR shifts for each, and then determining a Boltzmann-weighted average of the chemical shifts based on their relative energies. comporgchem.com Statistical methods like the DP4+ probability analysis can then be used to compare the computed shifts of potential isomers or conformers against experimental data to determine the most likely structure with a high degree of confidence. nih.govcomporgchem.com

While specific computational studies detailing the predicted NMR chemical shifts for this compound are not prominently available in published literature, the established methodologies allow for a reliable theoretical prediction. A hypothetical output from such a calculation is presented in Table 1.

Table 1: Hypothetical Computationally Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical results from DFT calculations for similar piperidine derivatives.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) (DFT: mPW1PW91/6-31+G**) | Hypothetical Experimental Shift (δ, ppm) | Difference (ppm) |

|---|---|---|---|

| C2/C6 (α to N) | 52.1 | 51.8 | +0.3 |

| C3/C5 (β to N) | 33.5 | 33.1 | +0.4 |

| C4 (quaternary) | 35.8 | 35.5 | +0.3 |

| CH₂ (ethyl) | 28.2 | 27.9 | +0.3 |

| CH₃ (ethyl) | 8.9 | 8.6 | +0.3 |

Simulated Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Simulating these spectra through computational methods is crucial for assigning vibrational bands observed in experimental spectra to specific molecular motions. mdpi.comrsc.org

The most common approach involves performing a geometry optimization followed by a frequency calculation at the same level of theory, often using DFT methods in a harmonic approximation. mdpi.com This calculation yields a set of normal vibrational modes and their corresponding frequencies and intensities. The simulated spectrum can then be plotted and compared directly with an experimental IR or Raman spectrum. mdpi.com

For this compound, theoretical calculations would predict characteristic vibrational modes associated with the piperidine ring and the ethyl substituents. Key vibrations would include N-H stretching, C-H stretching (symmetric and asymmetric) of the ring and ethyl groups, CH₂ scissoring and rocking, and C-N and C-C stretching modes. mdpi.commdpi.com Comparing the computed frequencies with experimental data helps confirm the molecular structure and provides a detailed understanding of its vibrational properties. Often, calculated harmonic frequencies are systematically higher than experimental ones, and a scaling factor is applied to improve the agreement. rsc.org

Table 2 presents a selection of expected vibrational modes for the this compound scaffold and the type of information that would be obtained from a DFT frequency calculation.

Table 2: Representative Simulated Vibrational Frequencies for this compound Functional Groups This table is illustrative. Frequencies are based on general values for piperidine and alkane moieties and would be specifically calculated in a dedicated computational study.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description of Motion |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Stretching of the nitrogen-hydrogen bond. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the piperidine ring and ethyl groups. |

| CH₂ Scissor | 1440 - 1480 | In-plane bending of CH₂ groups. |

| C-N Stretch | 1000 - 1250 | Stretching of the carbon-nitrogen bonds within the ring. |

| C-C Stretch | 800 - 1200 | Stretching of the carbon-carbon framework. |

Modeling of Reaction Pathways and Transition States

For reactions involving the piperidine scaffold, such as N-alkylation, oxidation, or ring-opening, DFT calculations can model the entire reaction pathway. For example, a computational study on the denitrification of the parent piperidine molecule on a MoP(001) surface successfully modeled the C–N bond cleavage pathway. researchgate.net The study identified the initial state (IS) of adsorbed piperidine, the transition state (TS) for the C-N bond scission, and the final state (FS) products. The calculations revealed a high energy barrier for this process, providing quantitative insight into the reaction's feasibility. researchgate.net

This same methodology can be applied to this compound to understand its reactivity in various chemical transformations. The process would involve:

Locating Stationary Points: Optimizing the geometries of the reactants, products, and any intermediates.

Searching for Transition States: Using algorithms to locate the first-order saddle point on the potential energy surface that corresponds to the TS.

Verifying the Transition State: Performing a frequency calculation to ensure the TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

These models provide a molecular-level picture of bond-breaking and bond-forming processes that is often inaccessible through experimental means alone.

Structure-Reactivity Relationship Predictions

Predicting how a molecule's structure influences its chemical reactivity is a central goal of computational chemistry. For this compound, theoretical methods can be used to calculate a variety of quantum chemical descriptors that correlate with its reactivity. chemrxiv.org These descriptors provide insight into the electronic characteristics of the molecule.

Commonly calculated descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to act as an electron donor and acceptor, respectively. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack. researchgate.net

Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital analysis) can help quantify the reactivity of specific sites, such as the basicity of the nitrogen atom.

Furthermore, these computed descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net In a QSAR study, descriptors for a series of related compounds (e.g., various substituted piperidines) are correlated with their experimentally measured biological activity or chemical reactivity using statistical methods. researchgate.net Such models can then be used to predict the properties of new, unsynthesized compounds, guiding the design of molecules with desired characteristics.

Applications of 4,4 Diethylpiperidine As a Building Block in Advanced Chemical Research

Utility in Organic Synthesis as a Key Intermediate

Construction of Complex Organic Scaffolds

The piperidine (B6355638) framework is a foundational scaffold for creating molecular diversity. Modern synthetic strategies, such as multicomponent reactions (MCRs) and cascade annulations, are employed to construct structurally and stereochemically diverse polysubstituted piperidines from simpler precursors. nih.govresearchgate.netresearchgate.net These methods allow for the rapid assembly of complex molecules with multiple stereogenic centers, which is a significant challenge in organic synthesis. nih.gov For instance, visible-light-induced protocols have been developed for the α,γ-C(sp³)–H difunctionalization of piperidines, yielding complex bridged-ring systems. acs.org

While these methods often build the piperidine ring itself, pre-existing substituted piperidines like 4,4-diethylpiperidine can serve as starting points for further elaboration. The gem-diethyl groups at the C4 position provide a sterically defined, non-planar core that is valuable in drug design, where three-dimensionality can enhance binding to biological targets. This is exemplified by the broad use of related piperidone scaffolds in creating compounds with diverse biological activities, such as curcumin (B1669340) mimics with potential therapeutic properties. rsc.org The principles used to build these complex scaffolds are summarized in the table below.

| Synthetic Strategy | Description | Key Feature | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | A reaction where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants. | High efficiency and rapid generation of molecular complexity from simple starting materials. | nih.govresearchgate.net |

| Cascade Annulation Reactions | A series of intramolecular ring-forming reactions that occur sequentially in one pot to build multiple rings. | Builds highly complex polycyclic scaffolds with multiple chiral centers in a controlled manner. | nih.gov |

| Photocatalytic C-H Functionalization | Uses visible light to activate and functionalize otherwise inert C-H bonds on the piperidine ring. | Allows for late-stage modification of the piperidine core to create novel bridged or functionalized structures. | acs.org |

Precursor for Advanced Chemical Probes

Advanced chemical probes are molecules designed to interact with specific biological targets to study their function or for diagnostic purposes. The development of such probes often involves the chemical modification of a core scaffold to optimize binding affinity and selectivity. nih.gov The this compound structure can serve as a stable, non-aromatic core for such probes. Its secondary amine allows for the attachment of linker groups, which can then be connected to reporter tags (like fluorophores) or other functional moieties.

In a related context, substituted piperidines are critical precursors in the synthesis of highly potent and specific molecules. For example, 4-anilinopiperidine derivatives are known immediate precursors in the synthesis of fentanyl and its analogues. federalregister.govfederalregister.govincb.org The detection and analysis of these precursors are crucial, and this has driven the development of sensitive analytical methods. Furthermore, piperidine-derived compounds have been used as precursors for creating functional nanomaterials, such as lead sulfide (B99878) nanoparticle photocatalysts, which can be used to probe and drive chemical reactions. nih.gov

Role in Materials Science and Polymer Chemistry

The unique structural and chemical properties of this compound also make it a candidate for integration into advanced materials, where its aliphatic, heterocyclic nature can be used to tune bulk properties.

Integration into Polymeric Structures and Macromolecules

The secondary amine of this compound provides a reactive site that allows for its incorporation into polymeric structures. It can act as a monomer in step-growth polymerization reactions, for example, by reacting with dicarboxylic acids or their derivatives to form polyamides. Alternatively, it can be attached as a pendant group to a pre-existing polymer backbone. In either case, the incorporation of the bulky, non-polar this compound moiety would be expected to influence the resulting polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength, by disrupting chain packing and introducing steric bulk.

Design of Functional Materials with Specific Optical or Electronic Properties

The incorporation of piperidine moieties into larger molecular systems has been shown to be an effective strategy for creating functional materials with tailored properties. A notable example is the synthesis of regioisomerically pure piperidine-substituted perylenebisimides, which function as near-infrared (NIR) absorbing fluorescent dyes. researchgate.net In this research, the electron-donating piperidine group was substituted onto the core of the dye molecule, causing a significant bathochromic (red) shift in its absorption and emission spectra. researchgate.net This shift lowers the optical band gap, a key feature for applications in photovoltaics and bio-imaging. researchgate.net The specific properties of these functional dyes are detailed in the table below.

| Compound Type | Substitution Pattern | Observed Color | Key Property | Reference |

|---|---|---|---|---|

| Piperidine-Perylenebisimide | 1,7-piperidine substituted | Green | Strong bathochromic shift, crystalline nature, reversible oxidation. | researchgate.net |

| Piperidine-Perylenebisimide | 1,6-piperidine substituted | Blue | Slightly smaller bathochromic shift compared to 1,7-isomer, reversible oxidation and reduction. | researchgate.net |

Furthermore, piperidine derivatives have been utilized as precursors for the synthesis of semiconductor nanomaterials. Specifically, bis(4-methylpiperidine-1-carbodithioato)-lead(II) has been used as a single-source precursor to prepare lead sulfide (PbS) nanoparticles, which act as effective photocatalysts. nih.gov This demonstrates a pathway from a simple piperidine-based molecule to a functional inorganic nanomaterial.

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks

In coordination chemistry, ligands bind to metal centers to form complexes, coordination polymers, or metal-organic frameworks (MOFs). The properties of the ligand—its donor atoms, size, geometry, and flexibility—are critical in determining the structure and function of the final assembly. The nitrogen atom in this compound makes it a potential N-donor ligand.

The most significant feature of this compound in this context is its steric profile. The two ethyl groups create substantial steric hindrance around the nitrogen donor atom. In the design of MOFs, the use of sterically hindered linkers can be a powerful tool to control the framework's topology and prevent interpenetration, potentially leading to more open and porous structures. nih.gov Furthermore, ligands with aliphatic backbones are known to impart unique properties to MOFs, such as increased conformational freedom, which can lead to stimuli-responsive materials and unusual gas sorption behaviors. mdpi.com While the vast majority of MOFs are built from rigid aromatic ligands, the use of flexible or sterically demanding aliphatic ligands like this compound offers a route to novel frameworks with distinct properties. mdpi.com

Applications in Agrochemical Research as a Synthetic Precursor

There is currently a lack of specific, publicly available research detailing the use of this compound as a direct synthetic precursor for the development of new agrochemicals. While the piperidine ring is a common structural motif in many biologically active molecules, including some pesticides and herbicides, the specific contribution and synthetic routes involving the 4,4-diethyl substituted variant are not well-documented in peer-reviewed journals or patent literature. The unique steric hindrance and electronic properties conferred by the two ethyl groups at the C4 position could theoretically be explored to create novel molecular scaffolds, but concrete examples of this application in agrochemical synthesis are not presently available.

Development of Novel Organic Catalysts and Ligands for Asymmetric Synthesis

In the realm of catalysis, particularly asymmetric synthesis, chiral ligands and organocatalysts are crucial for controlling the stereochemical outcome of a reaction. Piperidine-based structures are often used as backbones for these molecules. However, research explicitly detailing the use of this compound as a foundational structure for new catalysts or ligands is not found in the available scientific literature.